molecular formula C13H14N2 B13925723 4-[(6-Methyl-3-pyridinyl)methyl]benzenamine

4-[(6-Methyl-3-pyridinyl)methyl]benzenamine

Cat. No.: B13925723
M. Wt: 198.26 g/mol
InChI Key: SNETYGQUFGMRIC-UHFFFAOYSA-N
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Description

4-[(6-Methyl-3-pyridinyl)methyl]benzenamine is an organic compound with the molecular formula C12H12N2 It is characterized by a benzenamine structure substituted with a 6-methyl-3-pyridinylmethyl group

Preparation Methods

The synthesis of 4-[(6-Methyl-3-pyridinyl)methyl]benzenamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-[(6-Methyl-3-pyridinyl)methyl]benzenamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups. Common reagents for these reactions include alkyl halides and strong bases.

Scientific Research Applications

4-[(6-Methyl-3-pyridinyl)methyl]benzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-Methyl-3-pyridinyl)methyl]benzenamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, influencing their activity and function .

Comparison with Similar Compounds

4-[(6-Methyl-3-pyridinyl)methyl]benzenamine can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-[(6-methylpyridin-3-yl)methyl]aniline

InChI

InChI=1S/C13H14N2/c1-10-2-3-12(9-15-10)8-11-4-6-13(14)7-5-11/h2-7,9H,8,14H2,1H3

InChI Key

SNETYGQUFGMRIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CC2=CC=C(C=C2)N

Origin of Product

United States

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